2-(Dimethylsulfamoyl)benzoic acid

Übersicht

Beschreibung

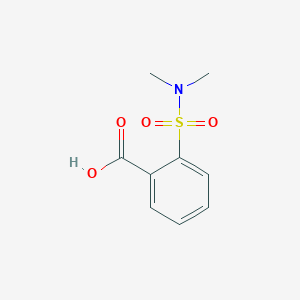

2-(Dimethylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C9H11NO4S. It has a molecular weight of 229.26 g/mol . The IUPAC name for this compound is 2-(dimethylsulfamoyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 2-(Dimethylsulfamoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a dimethylsulfamoyl group . The InChI code for this compound is InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylsulfamoyl)benzoic acid include a molecular weight of 229.26 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 331 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

-

Materials Research and Pharmaceutical Applications

- Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

- Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

-

Raman Spectroscopic Studies

- Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high pressure behavior of the –OH and –COOH substituted BA derivatives .

- This helps in understanding the influence of weak, non-bonded interactions in BA derivatives .

- The (ambient) Raman spectra of two of the ortho-substituted BA, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), are compared and briefly discussed .

-

Corrosion Inhibitors

- Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- The inhibition efficiency of these inhibitors increased with the increase in concentration .

- Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .

-

Extraction Methods for Isolation from Natural Samples

- Several extraction techniques, such as Soxhlet extraction, solid phase extraction using molecularly imprinted polymer, matrix solid phase dispersion, and supercritical fluid extraction were evaluated for the isolation and purification of phenolic compounds, e.g., benzoic acids from natural samples of Melissa officinalis .

- The results showed that the recovery rates of gallic acid, p-hydroxybenzoic acid, protocatechuic acid, gentisic acid, vanillic acid, and syringic acid from biological materials by MSPD was equivalent with and, in fact, higher than that of conventional extraction methods .

-

Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)

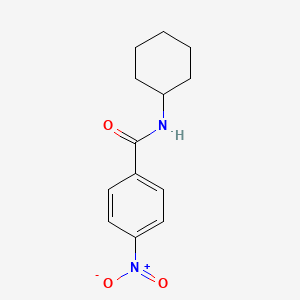

- Certain N, N-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity .

- This was discovered through a ligand-based virtual screening approach .

- The inhibition of cPLA2α can have potential applications in the treatment of diseases where the enzyme plays a crucial role .

-

Chemical Manufacturing

-

Food Preservative

-

Pharmaceuticals

-

Plasticizers

-

Perfumes and Fragrances

-

Medicinal Uses

-

Chemical Manufacturing

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSWMTLFMZCAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302845 | |

| Record name | 2-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylsulfamoyl)benzoic acid | |

CAS RN |

22185-11-1 | |

| Record name | 22185-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N,N-dimethylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)